molecular formula C9H12ClNO2 B2708634 3-Amino-2,6-dimethylbenzoic acid;hydrochloride CAS No. 2470438-42-5

3-Amino-2,6-dimethylbenzoic acid;hydrochloride

Cat. No. B2708634
CAS RN: 2470438-42-5
M. Wt: 201.65
InChI Key: OIWNHOLVUQLMJU-UHFFFAOYSA-N
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Description

“3-Amino-2,6-dimethylbenzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2470438-42-5 . It has a molecular weight of 201.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-2,6-dimethylbenzoic acid hydrochloride . The InChI code for this compound is 1S/C9H11NO2.ClH/c1-5-3-4-7 (10)6 (2)8 (5)9 (11)12;/h3-4H,10H2,1-2H3, (H,11,12);1H .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Novel Derivatives: Research includes the synthesis of various derivatives of similar compounds, which are evaluated for their potential biological activities. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents were prepared as hydrochloride salts and found to exert cytostatic activities against malignant human cell lines (Racané et al., 2006).
  • Chemical Modification and Functionalization: The radiation-induced modification of polymers through condensation reactions with various amines, leading to amine-treated polymers with enhanced thermal stability and potential for medical applications, highlights the versatility of amino acid derivatives in material science (Aly & El-Mohdy, 2015).

Biological and Pharmacological Studies

  • Antitumor Evaluation: Some studies focus on synthesizing and evaluating compounds for antitumor activities. For example, certain derivatives have shown cytostatic activities against various human cancer cell lines, suggesting potential therapeutic applications (Racané et al., 2006).
  • Antimicrobial and Anti-inflammatory Activities: Other research efforts have been directed towards evaluating the antimicrobial and anti-inflammatory properties of synthesized compounds, which could lead to the development of new drugs (Vachala et al., 2011).

Analytical Chemistry Applications

  • Determination of Amines: The development of sensitive and selective methods for the determination of amines in various samples, utilizing derivatization techniques, underscores the role of chemical derivatives in enhancing analytical methodologies (You et al., 2006).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-2,6-dimethylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-5-3-4-7(10)6(2)8(5)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWNHOLVUQLMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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